N-(acenaphtho[1,2-d]thiazol-8-yl)-2-fluorobenzamide
Description
N-(acenaphtho[1,2-d]thiazol-8-yl)-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a fused acenaphthothiazole moiety attached to the benzamide core. The acenaphthothiazole system introduces rigidity and extended π-conjugation, which may enhance molecular stacking interactions and influence biological activity.
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FN2OS/c21-15-10-2-1-7-12(15)19(24)23-20-22-17-13-8-3-5-11-6-4-9-14(16(11)13)18(17)25-20/h1-10H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFPQRWYMUHMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-2-fluorobenzamide typically involves multi-step reactions starting from acenaphthene derivatives. One common method includes the formation of the thiazole ring through cyclization reactions involving acenaphthene-1,2-dione and appropriate sulfur-containing reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(acenaphtho[1,2-d]thiazol-8-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide or thiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or thiazole rings .
Scientific Research Applications
N-(acenaphtho[1,2-d]thiazol-8-yl)-2-fluorobenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N-(acenaphtho[1,2-d]thiazol-8-yl)-2-fluorobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes or receptors, modulating their activity. Additionally, the fluorobenzamide group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Aromatic Systems : Fo23 exhibits near-perfect co-planarity between its aromatic rings, facilitating 1D hydrogen-bonded chains along the a-axis . In contrast, the acenaphthothiazole group in the target compound introduces a larger, fused aromatic system, likely enhancing π-stacking but reducing conformational flexibility.
- Halogen Effects : Both compounds leverage fluorine substituents for polar interactions. Fo23 utilizes C-H···F/O contacts and an R₂²(12) synthon involving dual C-F groups , while the acenaphthothiazole moiety may engage in C-F···π or halogen-π interactions due to its extended conjugation.
Crystallographic and Packing Behavior
Biological Activity
N-(acenaphtho[1,2-d]thiazol-8-yl)-2-fluorobenzamide is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that combines an acenaphthothiazole moiety with a fluorobenzamide group. The presence of the fluorine atom is significant as it can enhance the compound's stability and binding affinity to biological targets.
- Molecular Formula : C15H10FN2S
- Molecular Weight : 270.31 g/mol
- IUPAC Name : N-(acenaphthyleno[1,2-d][1,3]thiazol-8-yl)-2-fluorobenzamide
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through various mechanisms. It has been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. For instance, studies have demonstrated its effectiveness against several cancer cell lines, including:
The compound induces apoptosis in cancer cells, which is a crucial mechanism for anticancer agents. Morphological changes consistent with apoptosis were observed in treated cell lines.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial properties . It shows potential against various bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial DNA synthesis and inhibition of key metabolic pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical for cancer cell proliferation and survival.
- Receptor Modulation : It can modulate receptor activity, leading to altered signaling pathways that promote apoptosis in cancer cells.
- DNA Interaction : The compound may bind to DNA or interfere with DNA replication processes in microbial cells.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study 1 : A study published in PubMed evaluated the cytotoxicity of various benzamide derivatives against cancer cell lines. This compound was found to be one of the most potent compounds tested, outperforming standard chemotherapeutic agents like cisplatin in certain assays .
- Study 2 : Another research article reported on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at sub-micromolar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
